Significantly Higher Lipophilicity of the 1,2,4-Oxadiazole Core Versus the 1,3,4-Oxadiazole Regioisomer
The 1,2,4-oxadiazole core of ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate confers significantly higher lipophilicity compared to its regioisomeric counterpart, the 1,3,4-oxadiazole. A systematic analysis of matched molecular pairs from the AstraZeneca collection revealed that the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D) compared to 1,2,4-oxadiazole-containing partners [1][2]. This difference directly impacts drug-like properties, including membrane permeability and metabolic stability [3].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole core: Higher log D (exact numerical difference not provided, described as 'an order of magnitude higher') |
| Comparator Or Baseline | 1,3,4-Oxadiazole core: Lower log D |
| Quantified Difference | Order of magnitude difference in log D |
| Conditions | Systematic comparison of matched molecular pairs from the AstraZeneca compound collection [1]. |
Why This Matters
For procurement, this defines the specific 1,2,4-oxadiazole scaffold as essential for projects requiring a more lipophilic bioisostere to modulate ADME properties, whereas the 1,3,4-isomer would lead to significantly different (and often less favorable) membrane permeability and metabolic stability [3].
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
- [2] Sahoo, P. R.; Saxena, A.; Kumar, S. Diverse Synthetic Approaches to Design and Develop Oxadiazole-Based Heterocyclic Scaffolds. In Oxadiazole in Medicinal Chemistry; CRC Press, 2024. View Source
- [3] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
